molecular formula C12H18N2S B13219715 Piperazine, 1-[2-(phenylthio)ethyl]- CAS No. 73446-34-1

Piperazine, 1-[2-(phenylthio)ethyl]-

Cat. No.: B13219715
CAS No.: 73446-34-1
M. Wt: 222.35 g/mol
InChI Key: KVSFTLLHQGAGKB-UHFFFAOYSA-N
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Description

1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is a chemical compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol It is characterized by the presence of a piperazine ring substituted with a phenylsulfanyl group at the ethyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE typically involves the reaction of piperazine with a phenylsulfanyl ethyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(PHENYLSULFANYL)ETHYL]PIPERAZINE is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73446-34-1

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2-phenylsulfanylethyl)piperazine

InChI

InChI=1S/C12H18N2S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2

InChI Key

KVSFTLLHQGAGKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCSC2=CC=CC=C2

Origin of Product

United States

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